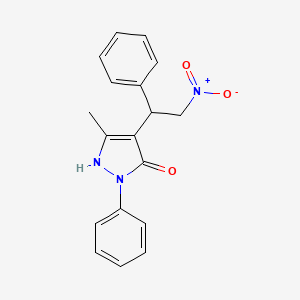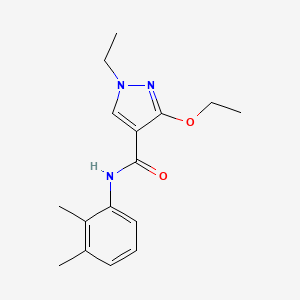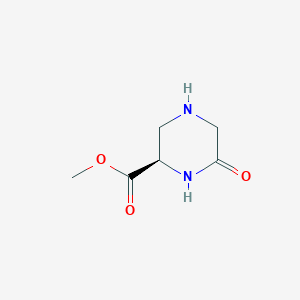
(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is a chemical compound with the CAS Number: 126330-91-4 and a molecular weight of 158.16 . It has a linear formula of C6H10N2O3 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is represented by the linear formula C6H10N2O3 . This indicates that the molecule is composed of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is a white to yellow solid . It has a molecular weight of 158.16 and a linear formula of C6H10N2O3 . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The compound has shown promise in the field of antiviral therapy. Specifically, it has been studied for its inhibition effects on the replication of different influenza A virus strains. The compound exhibits low cytotoxicity, making it a potential candidate for further development into an anti-influenza drug .
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are important for treating various disorders, including cancer and microbial infections .
Insulin Sensitizing Agents
In the search for new treatments for diabetes, the compound has been used in synthetic sequences to prepare molecules with potential as insulin sensitizing agents. This application is crucial given the global rise in diabetes prevalence.
Enantiospecific Synthesis
The compound serves as a starting material for enantiospecific synthesis, which is vital for creating pharmaceuticals with specific desired activities. This includes the synthesis of chiral aminoesters, which are important in producing enantiomerically pure drugs .
Marine Bioactive Compound Discovery
Marine-derived compounds are a rich source of novel bioactive substances. The compound has been investigated for its role in marine bioactive compound discovery, particularly for its effects against viral pathogens .
Catalysis in Organic Synthesis
The compound can act as a catalyst in organic synthesis processes. This application is essential for developing more efficient and environmentally friendly synthetic routes in chemical manufacturing .
Neuroprotective Agents
Research has indicated potential neuroprotective properties of the compound, making it a candidate for the treatment of neurodegenerative diseases. This application is particularly relevant given the aging global population and the increasing prevalence of conditions like Alzheimer’s disease .
Anti-inflammatory Agents
The anti-inflammatory properties of the compound are being explored, which could lead to new treatments for chronic inflammatory diseases. This is a significant area of research due to the wide range of conditions that involve inflammation .
Eigenschaften
IUPAC Name |
methyl (2R)-6-oxopiperazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHRCQHMSQLRIC-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

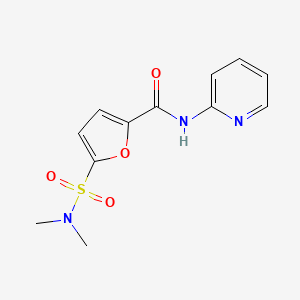
![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)
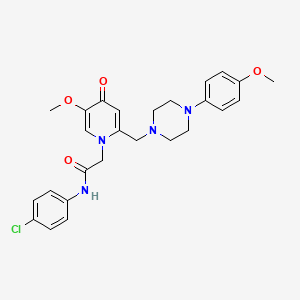
![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)
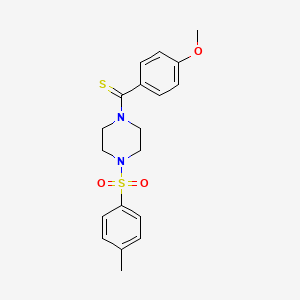
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
